[(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine
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Overview
Description
[(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine is an organic compound that features both bromine and methoxy substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine typically involves the reaction of 3-bromobenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: [(3-Bromophenyl)methyl][(4-formylphenyl)methyl]amine.
Reduction: [(3-Phenyl)methyl][(4-methoxyphenyl)methyl]amine.
Substitution: [(3-Azidophenyl)methyl][(4-methoxyphenyl)methyl]amine.
Scientific Research Applications
[(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
[(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine can be compared with other similar compounds such as:
[(3-Chlorophenyl)methyl][(4-methoxyphenyl)methyl]amine: Similar structure but with a chlorine atom instead of bromine.
[(3-Bromophenyl)methyl][(4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in the specific combination of bromine and methoxy substituents, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKISYMHVXVKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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